2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)propanamide
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Overview
Description
2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)propanamide is a fluorinated organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)propanamide typically involves the reaction of 2,3,3,3-tetrafluoro-2-methoxypropanoyl chloride with 2-phenylimidazo[1,2-a]pyridine. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product. The use of 2,3,3,3-tetrafluoro-2-methoxypropanoyl chloride is preferred due to its reactivity and ability to form stable amide bonds .
Chemical Reactions Analysis
2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated positions, using suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials and coatings due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The fluorinated groups enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)propanamide can be compared with other fluorinated amides, such as:
2,3,3,3-tetrafluoro-2-methoxypropionamide: Similar in structure but lacks the imidazo[1,2-a]pyridine moiety.
2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide: Contains an additional trifluoromethoxy group, altering its reactivity and applications.
2,3,3,3-tetrafluoro-N-(4-methoxyphenyl)-2-[2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)-1-piperazinyl]propanamide: More complex structure with additional fluorinated groups, used in specialized applications
These comparisons highlight the unique features of this compound, particularly its imidazo[1,2-a]pyridine moiety, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13F4N3O2 |
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Molecular Weight |
367.30 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)propanamide |
InChI |
InChI=1S/C17H13F4N3O2/c1-26-16(18,17(19,20)21)15(25)23-12-8-5-9-24-10-13(22-14(12)24)11-6-3-2-4-7-11/h2-10H,1H3,(H,23,25) |
InChI Key |
DFTVEUTWYNYADR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)NC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3)(C(F)(F)F)F |
Origin of Product |
United States |
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